6-Sulfanilamidoindazole

Description

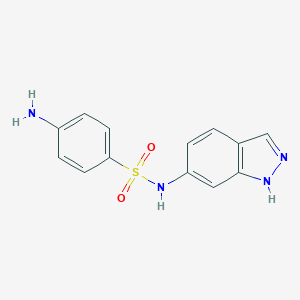

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(1H-indazol-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c14-10-2-5-12(6-3-10)20(18,19)17-11-4-1-9-8-15-16-13(9)7-11/h1-8,17H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNLIVBLEZDLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160183 | |

| Record name | 6-Sulfanilamidoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13744-68-8 | |

| Record name | 4-Amino-N-1H-indazol-6-ylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13744-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Sulfanilamidoindazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013744688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Sulfanilamido)indazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Sulfanilamidoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(indazol-6-yl)-4-aminobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Sulfanilamidoindazole: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological applications of 6-Sulfanilamidoindazole (CAS No. 13744-68-8). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the scientific and technical details of this compound. We will delve into its structural characteristics, physicochemical parameters, a detailed synthesis protocol, analytical methodologies, and its significant role as an inducer of an experimental arthritis model, a valuable tool in preclinical rheumatology research.

Introduction

6-Sulfanilamidoindazole, also known as N1-(6-Indazolyl)sulfanilamide, is a sulfonamide derivative that has garnered significant interest in the scientific community, not for its direct therapeutic applications, but for its remarkable ability to induce a predictable and acute, self-limiting arthritis in rats.[1][2][3] This unique property has established the 6-sulfanilamidoindazole-induced arthritis model as a valuable tool for studying the pathogenesis of inflammatory arthritis and for the preclinical evaluation of novel anti-inflammatory agents.[1] Understanding the fundamental chemical and physical properties of this compound is paramount for its effective synthesis, handling, and application in research settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Sulfanilamidoindazole is crucial for its application in research and development. These properties influence its solubility, stability, and bioavailability in experimental models.

Structural and Molecular Data

The molecular structure of 6-Sulfanilamidoindazole consists of a sulfanilamide moiety linked to the 6-amino position of an indazole ring.

Diagram 1: Chemical Structure of 6-Sulfanilamidoindazole

Caption: Molecular structure of 6-Sulfanilamidoindazole.

| Property | Value | Source |

| CAS Number | 13744-68-8 | [4] |

| Molecular Formula | C₁₃H₁₂N₄O₂S | [4] |

| Molecular Weight | 288.32 g/mol | [4] |

| IUPAC Name | 4-amino-N-(1H-indazol-6-yl)benzenesulfonamide | N/A |

| Synonyms | N1-(6-Indazolyl)sulfanilamide, 6-(p-Aminobenzenesulfonylamino)indazole | [4] |

| InChI Key | RLNLIVBLEZDLMZ-UHFFFAOYSA-N | [5] |

| SMILES | Nc1ccc(cc1)S(=O)(=O)Nc2ccc3cn[nH]c3c2 | [5] |

Physical Properties

| Property | Value | Source |

| Appearance | Off-white to white crystalline powder or solid | General chemical catalogs |

| Melting Point | 193-195 °C | [5] |

| Solubility | ||

| Water | Slightly soluble | |

| Methanol | Slightly soluble | |

| Ethanol | Data not available | |

| DMSO | Slightly soluble | |

| Acetone | Data not available | |

| pKa | Data not available |

Spectral Data (Predicted and Analog-Based)

While experimental spectra for 6-Sulfanilamidoindazole are not widely published, the following are predicted characteristic spectral features based on its structure and data from analogous compounds.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Aromatic Protons (Sulfanilamide Ring): Two doublets in the range of δ 6.5-7.8 ppm, corresponding to the AA'BB' system of the p-substituted benzene ring.

-

Aromatic Protons (Indazole Ring): Signals in the range of δ 7.0-8.0 ppm.

-

Amine Protons (-NH₂ and -NH-): Broad singlets that are D₂O exchangeable, typically in the range of δ 5.0-11.0 ppm.

-

Indazole NH Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.[7][8]

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

FT-IR (KBr, cm⁻¹):

-

Mass Spectrometry (EI):

Synthesis of 6-Sulfanilamidoindazole

The synthesis of 6-Sulfanilamidoindazole can be achieved through a multi-step process starting from 6-nitroindazole. The general synthetic pathway involves the reduction of the nitro group to an amine, followed by acylation with an activated sulfonyl derivative, and subsequent deprotection.

Diagram 2: Synthetic Pathway for 6-Sulfanilamidoindazole

Caption: Proposed synthetic route for 6-Sulfanilamidoindazole.

Experimental Protocol

Step 1: Synthesis of 6-Aminoindazole

This procedure is adapted from established methods for the reduction of nitroarenes.

-

Reaction Setup: To a solution of 6-nitroindazole (1.0 eq) in methanol, add 10% Palladium on carbon (Pd/C) (0.05-0.10 eq).

-

Reduction: The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 6-aminoindazole, which can be used in the next step without further purification or recrystallized if necessary.

Step 2: Synthesis of N-acetyl-6-sulfanilamidoindazole

This step involves the coupling of 6-aminoindazole with 4-acetamidobenzenesulfonyl chloride.

-

Reaction Setup: Dissolve 6-aminoindazole (1.0 eq) in pyridine (used as both solvent and base) and cool the solution in an ice bath.

-

Addition of Sulfonyl Chloride: To the cooled solution, add 4-acetamidobenzenesulfonyl chloride (1.0-1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into ice-water. The precipitated solid is collected by vacuum filtration, washed with water, and dried. This crude product is N-acetyl-6-sulfanilamidoindazole.

Step 3: Hydrolysis of N-acetyl-6-sulfanilamidoindazole to 6-Sulfanilamidoindazole

The final step is the deprotection of the acetyl group.

-

Reaction Setup: Suspend the crude N-acetyl-6-sulfanilamidoindazole in a suitable solvent system for hydrolysis (e.g., a mixture of ethanol and aqueous hydrochloric acid or aqueous sodium hydroxide).

-

Hydrolysis: Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid or acetic acid) until a precipitate forms.

-

Purification: The precipitated 6-Sulfanilamidoindazole is collected by filtration, washed with water, and dried. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Methodologies

For the quality control and quantification of 6-Sulfanilamidoindazole, High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method (General Protocol)

The following is a general HPLC method that can be optimized for specific applications.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 270 nm).

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30 °C.

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.[18][19][20]

Biological Significance and Applications in Drug Development

The 6-Sulfanilamidoindazole-Induced Arthritis Model

-

Predictable Onset and Progression: Administration of 6-SAI to rats leads to a predictable and dose-dependent development of acute inflammation in the hind paws.[1]

-

Self-Limiting Nature: The induced arthritis is typically acute and self-resolving, which allows for the study of both the inflammatory and resolution phases of arthritis.[2]

-

Systemic Inflammation: The model is associated with systemic inflammatory responses, including elevated levels of acute-phase proteins.[21]

Mechanistic Insights

The precise mechanism by which 6-Sulfanilamidoindazole induces arthritis is not fully elucidated, but research suggests the involvement of inflammatory mediators. Studies have shown that the inflammatory response is not primarily driven by oxygen radicals.[21] The model is characterized by an acute-phase reaction, although it is considered relatively weak.[21] The role of specific cytokines, such as IL-1β and IL-6, which are known to be key players in human rheumatoid arthritis, is an active area of investigation in this model.[23][24][25][26][27] The model appears to be influenced by the genetic background of the rat strain, suggesting a role for host factors in susceptibility to the induced arthritis.[22]

Safety and Handling

6-Sulfanilamidoindazole is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classifications: Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[5]

-

Signal Word: Warning.[5]

-

Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

References

- Hirschelmann, R., & Schade, R. (1986). 6-Sulphanilamidoindazole-induced arthritis in rats: substance effects and acute-phase reaction. International Journal of Tissue Reactions, 8(6), 469–473.

- Miller, M. L., et al. (1984). Susceptibility and resistance to 6-sulfanilamidoindazole-induced arthritis among inbred strains of rats.

- Ohmachi, Y., et al. (1998). Systemic histopathology of rats treated with 6-sulfanilamidoindazole, a novel arthritogenic sulfonamide.

- Ohmachi, Y., et al. (2002). Recovery process of arthritis induced by 6-sulfanilamidoindazole (6SAI) in rats.

- Miller, M. L., et al. (1970). 6-sulfanilamidoindazole induced arthritis and periarthritis in rats. A new model of experimental inflammation.

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ChemRxiv. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. Retrieved from [Link]

- Gate, R. (2012). Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators?. Arthritis Research & Therapy, 14(2), R63.

-

University of California, Davis. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Retrieved from [Link]

- Giam, C. S., & Stout, J. L. (1974). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Journal of Pharmaceutical Sciences, 63(4), 643–645.

- MDPI. (2023).

-

Sciencemadness Wiki. (2023). Sulfanilamide. Retrieved from [Link]

- Scola, A., et al. (2011). Interleukin-1β and Interleukin-6 in Arthritis Animal Models: Roles in the Early Phase of Transition from Acute to Chronic Inflammation and Relevance for Human Rheumatoid Arthritis. Clinical and Developmental Immunology, 2011, 959320.

- Rooney, T., et al. (1991). Profile of cytokines in synovial fluid specimens from patients with arthritis. Interleukin 8 (IL-8) and IL-6 correlate with inflammatory arthritides.

- Klink, A., et al. (2022). Systems model identifies baseline cytokine concentrations as potential predictors of rheumatoid arthritis inflammatory response to biologics. British Journal of Pharmacology, 179(14), 3746–3761.

- Google Patents. (n.d.). CN113336680B - Green process synthesis method of sulfanilamide.

-

Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of polymorphic differences for sulfanilamide, as seen through C-13 and N-15 solid-state NMR, together with shielding calculations. Retrieved from [Link]

- Shaw, S. D. (Ed.). (1989). IUPAC-NIST Solubility Data Series. 40. Sulfonamides. Pergamon Press.

-

National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. Retrieved from [Link]

-

NIST. (n.d.). Sulfameter. WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Interleukin 6 Concentration in Synovial Fluid of Patients with Inflammatory and Degenerative Arthritis. Retrieved from [Link]

-

MDPI. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectroscopy for sulfamethoxazole and its derivatives. Retrieved from [Link]

-

NIST. (n.d.). Sulfanilamide. WebBook. Retrieved from [Link]

-

NIST. (n.d.). Sulfamethoxazole. WebBook. Retrieved from [Link]

-

NIST. (n.d.). Sulfathiazole. WebBook. Retrieved from [Link]

-

NIST. (n.d.). Sulfamethazine. WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Retrieved from [Link]

-

History of Medicine. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR Spectra A) intact sulfamethoxazole, B) intact trimethoprim, C) physical mixture equimolar of sulfamethoxazole and trimethoprim and, D) cocrystal by solid state grinding during 30 min. Retrieved from [Link]

-

ResearchGate. (n.d.). Characteristic bands of the IR Spectra of sulfadiazine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of sulfadiazine-free MOF materials and loaded sulfadiazine–MOF materials. Retrieved from [Link]

Sources

- 1. Systemic histopathology of rats treated with 6-sulfanilamidoindazole, a novel arthritogenic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recovery process of arthritis induced by 6-sulfanilamidoindazole (6SAI) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-sulfanilamidoindazole induced arthritis and periarthritis in rats. A new model of experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. N1-(6-Indazolyl)sulfanilamide 98 13744-68-8 [sigmaaldrich.com]

- 6. srdata.nist.gov [srdata.nist.gov]

- 7. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sulfanilamide(63-74-1) 13C NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sulfameter [webbook.nist.gov]

- 15. Sulfanilamide [webbook.nist.gov]

- 16. Sulfathiazole [webbook.nist.gov]

- 17. Sulfamethazine [webbook.nist.gov]

- 18. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]

- 19. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. historymedjournal.com [historymedjournal.com]

- 21. 6-Sulphanilamidoindazole-induced arthritis in rats: substance effects and acute-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Susceptibility and resistance to 6-sulfanilamidoindazole-induced arthritis among inbred strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cytokines profiling by multiplex analysis in experimental arthritis: which pathophysiological relevance for articular versus systemic mediators? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Interleukin-1β and Interleukin-6 in Arthritis Animal Models: Roles in the Early Phase of Transition from Acute to Chronic Inflammation and Relevance for Human Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Profile of cytokines in synovial fluid specimens from patients with arthritis. Interleukin 8 (IL-8) and IL-6 correlate with inflammatory arthritides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Systems model identifies baseline cytokine concentrations as potential predictors of rheumatoid arthritis inflammatory response to biologics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Interleukin 6 Concentration in Synovial Fluid of Patients with Inflammatory and Degenerative Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Historical Discovery and Development of 6-Sulfanilamidoindazole

This guide provides a comprehensive technical overview of the historical discovery and development of 6-sulfanilamidoindazole. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, initial biological evaluation, and its eventual application as a significant tool in inflammation research. The narrative follows the compound's journey from its origins in the era of sulfonamide antibiotics to its established role as a potent arthritogenic agent in preclinical models.

Executive Summary

6-Sulfanilamidoindazole, a sulfonamide derivative, was first synthesized in 1943 during a period of intense research into novel antibacterial agents. While its initial development was likely aimed at combating bacterial infections, a unique and ultimately more impactful application emerged decades later. Researchers discovered that 6-sulfanilamidoindazole induces a predictable and self-limiting arthritis in rats. This characteristic has made it an invaluable tool for studying the pathophysiology of arthritis and for the preclinical screening of novel anti-inflammatory therapeutics. This guide will detail the original synthesis, explore its biological mechanism of action as an arthritogenic agent, and provide protocols for its use in establishing animal models of inflammation.

The Genesis of 6-Sulfanilamidoindazole: A Historical and Chemical Perspective

The story of 6-sulfanilamidoindazole begins in the golden age of sulfonamide discovery. Following the groundbreaking success of Prontosil and sulfanilamide in the 1930s, chemical and pharmaceutical laboratories worldwide embarked on a quest to synthesize and screen a vast array of sulfonamide derivatives for enhanced antibacterial activity and improved safety profiles. It was within this context that Charles E. Kwartler and Philip Lucas, working at the Winthrop Chemical Company, undertook the systematic preparation of various sulfanilamidoindazoles.

The Original Synthesis: A Step-by-Step Protocol

The seminal work by Kwartler and Lucas, published in the Journal of the American Chemical Society in 1943, outlines the first-ever synthesis of 6-sulfanilamidoindazole. The procedure is a classic example of medicinal chemistry of the era, involving the coupling of a heterocyclic amine with a protected sulfonyl chloride, followed by deprotection.

Experimental Protocol: Synthesis of 6-Sulfanilamidoindazole (Adapted from Kwartler and Lucas, 1943)

Step 1: Preparation of p-Acetamidobenzenesulfonyl Chloride

-

In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer and a gas trap.

-

Add chlorosulfonic acid to the flask and cool it in an ice-water bath.

-

Slowly and portion-wise, add acetanilide to the cooled chlorosulfonic acid with continuous stirring. Maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction. The evolution of hydrogen chloride gas will be observed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the p-acetamidobenzenesulfonyl chloride.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the product, preferably in a vacuum desiccator over a suitable drying agent.

Step 2: Synthesis of 6-Aminoindazole

-

6-Nitroindazole is reduced to 6-aminoindazole. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Dissolve 6-nitroindazole in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add the Pd/C catalyst to the solution.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the reaction is complete (as monitored by thin-layer chromatography or the cessation of hydrogen uptake).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 6-aminoindazole.

Step 3: Condensation of 6-Aminoindazole with p-Acetamidobenzenesulfonyl Chloride

-

Dissolve 6-aminoindazole in a suitable solvent, such as pyridine, in a round-bottom flask.

-

Add p-acetamidobenzenesulfonyl chloride to the solution and stir the mixture at room temperature or with gentle heating.

-

The reaction progress can be monitored by thin-layer chromatography.

-

Once the reaction is complete, pour the mixture into water to precipitate the N-acetyl-6-sulfanilamidoindazole.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 4: Hydrolysis of the Acetyl Group to Yield 6-Sulfanilamidoindazole

-

Suspend the N-acetyl-6-sulfanilamidoindazole in an aqueous solution of a mineral acid, such as hydrochloric acid.

-

Heat the mixture to reflux until the hydrolysis of the acetyl group is complete.

-

Cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate, to precipitate the 6-sulfanilamidoindazole.

-

Collect the final product by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure 6-sulfanilamidoindazole.

Diagram: Synthesis Pathway of 6-Sulfanilamidoindazole

Caption: Synthetic route to 6-Sulfanilamidoindazole.

Biological Activity: From Antibacterial Aspirations to an Arthritogenic Reality

The most significant and well-documented biological effect of 6-sulfanilamidoindazole, however, is its ability to induce arthritis in rats. This peculiar side effect, likely discovered during routine toxicological studies, has become the compound's defining characteristic in the scientific community. The first detailed report of this phenomenon appeared in 1970, establishing it as a new model for experimental inflammation.[2]

The 6-Sulfanilamidoindazole-Induced Arthritis Model in Rats

The administration of 6-sulfanilamidoindazole to rats leads to an acute, self-limiting inflammatory reaction, primarily affecting the hind paws.[1] This induced arthritis is characterized by several key pathological features:

-

Exudative Synovitis and Periarthritis: Histological examination reveals inflammation of the synovial membrane and surrounding tissues.[3]

-

Granulation Tissue Formation and Angiogenesis: The inflammatory response includes the formation of new connective tissue and blood vessels.[3]

-

Periosteal New Bone Formation: The periosteum, the membrane covering the bones, shows signs of reactive bone growth.[3]

-

Systemic Effects: Beyond the joints, 6-sulfanilamidoindazole can also induce arteritis (inflammation of arteries) and serositis (inflammation of serous membranes).[3] Follicular hyperplasia of the thyroid glands has also been observed.[3]

The arthritis is typically acute and resolves over time, even with continued administration of the compound, making it a valuable model for studying the resolution of inflammation.[4]

Table 1: Key Pathological Features of 6-Sulfanilamidoindazole-Induced Arthritis in Rats

| Feature | Description |

| Onset | Acute |

| Duration | Self-limiting |

| Primary Site | Hind paws |

| Histopathology | Exudative synovitis, periarthritis, granulation tissue formation, angiogenesis, periosteal new bone formation |

| Systemic Manifestations | Arteritis, serositis, thyroid follicular hyperplasia |

Mechanism of Arthritogenic Action

The precise mechanism by which 6-sulfanilamidoindazole induces arthritis is not fully elucidated, but research points to a complex interplay of inflammatory mediators. Studies have shown that the administration of the compound leads to:

-

Hyperfibrinogenemia: An increase in plasma fibrinogen levels precedes the clinical onset of arthritis.[1]

-

Changes in Serum Proteins: A decrease in serum albumin and an increase in beta globulins are observed.[1]

-

Activation of the Complement System: Elevated complement titers are a feature of the inflammatory response.[1]

Sources

- 1. Hematologic and serologic studies in 6-sulfanilamidoindazole arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-sulfanilamidoindazole induced arthritis and periarthritis in rats. A new model of experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic histopathology of rats treated with 6-sulfanilamidoindazole, a novel arthritogenic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recovery process of arthritis induced by 6-sulfanilamidoindazole (6SAI) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Sulfanilamidoindazole as a Carbonic Anhydrase Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 6-sulfanilamidoindazole (6-SAI) as a potential inhibitor of carbonic anhydrase (CA) enzymes. While historically recognized in experimental models for its arthritogenic properties, the inherent sulfonamide scaffold of 6-SAI positions it as a molecule of interest within the well-established class of carbonic anhydrase inhibitors (CAIs). This document synthesizes the foundational principles of CA enzymology, the established mechanism of action for sulfonamide-based inhibitors, and provides detailed, field-proven protocols for the evaluation of compounds like 6-SAI. We will explore the chemical rationale, structure-activity relationships, and a complete workflow for assessing inhibitory potency and isoform selectivity. This guide is intended to serve as a practical resource for researchers investigating novel CAIs, leveraging the established knowledge of sulfonamide pharmacology to evaluate new chemical entities.

Introduction: The Carbonic Anhydrases - A Ubiquitous Drug Target

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is critical for a host of physiological processes, including respiration, pH homeostasis, electrolyte balance, and key biosynthetic pathways like gluconeogenesis and lipogenesis.[2]

In humans, fifteen different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, including cytosolic, membrane-bound, mitochondrial, and secreted forms.[2][3] The differential expression of these isoforms underpins their involvement in both normal physiology and a range of pathologies. Consequently, the inhibition of specific CA isoforms has become a validated therapeutic strategy for treating disorders such as glaucoma, epilepsy, edema, and certain types of cancer.[2][4][5]

The primary chemical class of CA inhibitors is the sulfonamides, characterized by an unsubstituted SO₂NH₂ group. This moiety acts as a potent zinc-binding group, anchoring the inhibitor to the catalytic metal ion in the enzyme's active site and effectively blocking its function.[6][7] 6-Sulfanilamidoindazole, a compound containing this critical functional group, is therefore a logical candidate for investigation as a CA inhibitor.

6-Sulfanilamidoindazole: Profile of a Sulfonamide

6-Sulfanilamidoindazole (6-SAI) is a heterocyclic compound featuring an indazole nucleus linked to a sulfanilamide group. Historically, 6-SAI has been documented primarily as an agent that induces an acute, self-limiting arthritis in rat models, which has been utilized for testing anti-inflammatory agents.[8][9][10] These studies have shown that 6-SAI can induce not only arthritis but also systemic effects like arteritis, serositis, and changes to the thyroid.[8] For drug development professionals, this known biological profile is critical, as it highlights potential off-target effects or, conversely, opportunities for polypharmacology that must be considered during any investigation into its therapeutic potential.

The true potential of 6-SAI as a specific enzyme inhibitor lies in its chemical structure, which is emblematic of the classical sulfonamide CA inhibitors.

Mechanism of Action: The Sulfonamide-Zinc Interaction

The inhibitory action of sulfonamides against carbonic anhydrase is a well-elucidated, structure-driven mechanism. The process is a prime example of zinc-binding inhibition, which can be broken down into the following key steps:

-

The Catalytic Center: The active site of a carbonic anhydrase enzyme contains a Zinc (Zn²⁺) ion, which is coordinated by three histidine residues and a water molecule (or a hydroxide ion, depending on the pH).[2][11]

-

Inhibitor Binding: The deprotonated sulfonamide group (SO₂NH⁻) of the inhibitor acts as a strong nucleophile. It displaces the zinc-bound water/hydroxide ion.

-

Tetrahedral Coordination: The nitrogen atom of the sulfonamide forms a coordinate bond with the Zn²⁺ ion, establishing a stable, tetrahedral geometry. This binding event physically occludes the active site, preventing substrate (CO₂) from accessing the catalytic zinc ion.[7]

-

Enzyme Inactivation: With the active site blocked, the hydration of carbon dioxide is halted, leading to the inhibition of the enzyme's biological function.

This direct and high-affinity interaction is the cornerstone of the therapeutic efficacy of clinically used sulfonamide drugs like acetazolamide and dorzolamide.[12][13]

Caption: Mechanism of CA inhibition by a sulfonamide like 6-SAI.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for 6-sulfanilamidoindazole are not extensively published, we can infer logical principles based on decades of research into sulfonamide CA inhibitors.[14][15] The potency and isoform selectivity of a sulfonamide inhibitor are not solely dependent on the zinc-binding sulfamoyl group; the entire molecular scaffold plays a crucial role.

-

The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide (SO₂NH₂) is paramount for high-affinity binding. Any substitution on the sulfonamide nitrogen typically abolishes or drastically reduces inhibitory activity.

-

The Scaffold (Indazole Ring): The indazole ring and the attached phenyl group dictate the inhibitor's interactions with amino acid residues lining the active site cavity. These interactions are the primary determinant of isoform selectivity. For instance, the active site of CA II is compact, while CA IX and XII have wider active site funnels.[5] Modifications to the scaffold can be designed to exploit these differences.

-

Tail Modifications: Adding substituents to the indazole or phenyl rings can enhance binding affinity through additional hydrogen bonds, van der Waals forces, or hydrophobic interactions with residues outside the immediate coordination sphere of the zinc ion. This is a common strategy to improve both potency and selectivity.[16]

Caption: Experimental workflow for CA inhibition screening.

Data Presentation: Quantifying Inhibitory Potency

All quantitative inhibition data should be summarized in a clear, tabular format. This allows for easy comparison of the inhibitor's potency against different CA isoforms, providing a preliminary assessment of its selectivity profile.

| Isoform | Kᵢ (nM) of 6-SAI | Kᵢ (nM) of Acetazolamide (Reference) | Selectivity Ratio (Kᵢ CA II / Kᵢ Target) |

| hCA I | Value | 250 | Value |

| hCA II | Value | 12 | Value |

| hCA IX | Value | 25 | Value |

| hCA XII | Value | 5.7 | Value |

| hCA XIII | Value | 16 | Value |

| Note: Kᵢ (inhibition constant) values are hypothetical and must be determined experimentally. Acetazolamide data is representative. |

Conclusion and Future Directions

6-Sulfanilamidoindazole possesses the quintessential chemical features of a carbonic anhydrase inhibitor. Its sulfonamide group provides a strong anchor to the catalytic zinc ion, a mechanism shared by numerous clinically successful drugs. While its historical use has been in inflammation models, a thorough investigation of its CA inhibition profile is a scientifically logical and necessary step to fully characterize its biological activity. [8][10] Future research should focus on a comprehensive screening of 6-SAI against a panel of physiologically relevant CA isoforms to determine its potency and selectivity. [16]X-ray crystallography studies of 6-SAI in complex with various CA isoforms could provide invaluable structural insights into its binding mode, confirming the interactions predicted by SAR principles and guiding the design of more potent and selective analogs. [11][17]By applying the rigorous experimental workflows detailed in this guide, researchers can effectively unlock the potential of 6-sulfanilamidoindazole and similar sulfonamide-containing scaffolds in the ongoing quest for novel therapeutics targeting the carbonic anhydrase enzyme family.

References

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.

- BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.

- Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).

-

Omachi, Y., et al. (1998). Systemic histopathology of rats treated with 6-sulfanilamidoindazole, a novel arthritogenic sulfonamide. Toxicologic Pathology, 26(2), 212-219. Retrieved from [Link]

-

Hirschelmann, R., & Schade, R. (1988). 6-Sulfanilamidoindazole Arthritis in Rats: Influence of the New Anti-Inflammatory Agent CGP 28237 and of the Immunomodulating Compound HWA 486 on Degree of Arthritis and on Acute Phase Reaction. Pharmazie, 43(1), 54. Retrieved from [Link]

-

Carlson, R. P., et al. (1978). Hematologic and Serologic Studies in 6-sulfanilamidoindazole Arthritis. Arthritis & Rheumatism, 21(6), 681-689. Retrieved from [Link]

-

Lindskog, S. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7304. Retrieved from [Link]

-

Kaufman, M., & St-Cyr, D. J. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Zhang, Y., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry, 57(5), 2121-2135. Retrieved from [Link]

-

Di Fiore, A., et al. (2019). Novel 2-substituted-benzimidazole-6-sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological Evaluation Against Isoforms I, II, IX and XII and Molecular Docking Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1697-1710. Retrieved from [Link]

-

Nocentini, A., & Supuran, C. T. (2021). An overview of novel antimicrobial carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 31(10), 895-908. Retrieved from [Link]

-

PharmaFactz. (2025). Pharmacology of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Akocak, S., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2016, 9218693. Retrieved from [Link]

-

Singh, R. P., & Singh, R. (2022). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores, 12(1), 1-10. Retrieved from [Link]

-

Nocentini, A., et al. (2021). Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold. ChemRxiv. Retrieved from [Link]

-

Lee, Y. C., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(52), 31215-31230. Retrieved from [Link]

-

Said, A. M., et al. (2016). Sulfamide derivatives with selective carbonic anhydrase VII inhibitory action. Bioorganic & Medicinal Chemistry, 24(5), 1025-1031. Retrieved from [Link]

-

Lloyd, C. R., et al. (2018). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Medicinal Chemistry, 2018, 9419521. Retrieved from [Link]

-

Said, A., et al. (2009). Carbonic anhydrase inhibitors: glycosylsulfanilamides act as subnanomolar inhibitors of the human secreted isoform VI. Chemical Biology & Drug Design, 74(5), 487-493. Retrieved from [Link]

-

ResearchGate. (2014). Structure-Activity Relationship (SAR) Optimization of 6-(Indol-2-yl)pyridine-3-sulfonamides: Identification of Potent, Selective, and Orally Bioavailable Small Molecules Targeting Hepatitis C (HCV) NS4B. Retrieved from [Link]

-

Angeli, A., et al. (2023). Structural characterization and inhibition of carbonic anhydrase from Candida parapsilosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200384. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

-

Kwartler, C. E., & Lucas, P. (1943). The Preparation of Sulfanilamidoindazoles. Journal of the American Chemical Society, 65(9), 1804–1805. Retrieved from [Link]

-

ResearchGate. (2021). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Retrieved from [Link]

-

Alterio, V., et al. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Organic & Biomolecular Chemistry, 13(15), 4466-4474. Retrieved from [Link]

-

ResearchGate. (2015). X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor. Retrieved from [Link]

-

Supuran, C. T., et al. (1998). Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives. Bioorganic & Medicinal Chemistry, 6(6), 799-806. Retrieved from [Link]

-

Medivizor. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]

-

National Institutes of Health. (2013). Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A review on Carbonic Anhydrase IX and XII Inhibitors | Auctores [auctoresonline.org]

- 6. An overview of novel antimicrobial carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbonic anhydrase inhibitors: inhibition of isozymes I, II and IV by sulfamide and sulfamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Systemic histopathology of rats treated with 6-sulfanilamidoindazole, a novel arthritogenic sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Sulfanilamidoindazole arthritis in rats: influence of the new anti-inflammatory agent CGP 28237 and of the immunomodulating compound HWA 486 on degree of arthritis and on acute phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hematologic and serologic studies in 6-sulfanilamidoindazole arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Crystallography and Its Impact on Carbonic Anhydrase Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. droracle.ai [droracle.ai]

- 14. Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray crystallographic and kinetic investigations of 6-sulfamoyl-saccharin as a carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Sulfanilamidoindazole-Induced Arthritis in Rats: A Model for Preclinical Research

Abstract

This technical guide provides a comprehensive overview of the 6-sulfanilamidoindazole (6-SAI)-induced arthritis model in rats, a valuable tool for researchers, scientists, and drug development professionals in the field of rheumatology and inflammation. This document delves into the core principles of the model, from the chemical properties of 6-SAI to detailed experimental protocols, pathophysiological mechanisms, and its application in the evaluation of anti-inflammatory therapeutics. By synthesizing field-proven insights with technical accuracy, this guide aims to equip researchers with the knowledge to effectively implement and interpret this experimental arthritis model.

Introduction: The Landscape of Experimental Arthritis Models

The study of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by persistent joint inflammation and damage, relies heavily on the use of animal models.[1] These models are indispensable for dissecting the complex immunological and inflammatory pathways of the disease and for the preclinical assessment of novel therapeutics. A variety of models exist, each with distinct mechanisms of induction and pathological features, including collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).[2] The 6-sulfanilamidoindazole (6-SAI)-induced arthritis model in rats presents a unique, chemically-induced, acute, and self-limiting form of joint inflammation, making it particularly useful for studying the initial phases of an inflammatory response and for the rapid screening of anti-inflammatory compounds.[3][4]

The Inducing Agent: 6-Sulfanilamidoindazole (6-SAI)

A thorough understanding of the inducing agent is fundamental to the successful implementation of this model.

Chemical and Physical Properties

6-Sulfanilamidoindazole is a sulfonamide derivative. Its key properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | N1-(6-Indazolyl)sulfanilamide | |

| Synonyms | 6-SAI, 6-Sulfanilamidoindazole | |

| CAS Number | 13744-68-8 | |

| Molecular Formula | C13H12N4O2S | [5] |

| Molecular Weight | 288.33 g/mol | [5] |

| Melting Point | 193-195 °C | |

| Appearance | White powder | [6] |

Chemical Structure

The chemical structure of 6-sulfanilamidoindazole is presented below.

Detailed Experimental Protocol

Materials:

-

6-Sulfanilamidoindazole (CAS: 13744-68-8) * Vehicle (e.g., 0.5% carboxymethylcellulose or 1% gum acacia in distilled water)

-

Male, older (e.g., >12 weeks) outbred rats (e.g., Sprague-Dawley or Wistar) [7]* Oral gavage needles (16-18 gauge for rats) [8]* Syringes

-

Animal scale

-

Calipers for paw measurement

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimatization. Provide standard chow and water ad libitum.

-

Preparation of 6-SAI Suspension: On each day of administration, prepare a homogenous suspension of 6-SAI in the chosen vehicle. Sonication or vigorous vortexing may be required to ensure uniformity. The concentration should be calculated based on the desired dosage (e.g., 250-500 mg/kg) and the administration volume (typically 5-10 ml/kg for rats). [8]3. Induction of Arthritis:

-

Weigh each rat to determine the precise volume of the 6-SAI suspension to be administered.

-

Administer the 6-SAI suspension via oral gavage once daily. [9] * Continue daily administration for the duration of the induction phase (e.g., 7-14 days).

-

-

Monitoring and Assessment:

-

Clinical Scoring: Begin daily clinical scoring of arthritis severity from day 0. A common scoring system is as follows: [10][11] * 0: No erythema or swelling

-

1: Slight erythema or swelling of one or more digits

-

2: Moderate erythema and swelling of the paw

-

3: Severe erythema and swelling of the entire paw

-

4: Very severe erythema and swelling, or ankylosis

-

-

Paw Measurement: Measure the diameter or volume of the hind paws daily using calipers or a plethysmometer.

-

Body Weight: Record the body weight of each animal daily as a general indicator of health.

-

-

Termination and Sample Collection:

-

At the end of the study period, euthanize the animals according to approved protocols.

-

Collect blood via cardiac puncture for serological and cytokine analysis.

-

Harvest the hind paws and knee joints for histological examination.

-

Pathophysiology and Mechanistic Insights

The 6-SAI model is characterized by a distinct inflammatory profile.

Histopathological Features

Histological analysis of the affected joints reveals:

-

Acute Phase (1-2 weeks): Exudative synovitis and periarthritis with the formation of granulation tissue. Notably, there is a lack of significant neutrophil infiltration. [12]* Resolution Phase (2-4 weeks onwards): The inflammation subsides, and the joint tissues undergo fibrosis. The process is reversible, and the arthritis does not progress to a chronic state. [12] Recommended Histological Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and assessment of inflammatory cell infiltration. [2]* Safranin O or Toluidine Blue: To evaluate proteoglycan content in the cartilage. [2]* Tartrate-Resistant Acid Phosphatase (TRAP): To identify osteoclasts and assess bone erosion. [2]

Serological and Biochemical Changes

The systemic response to 6-SAI administration includes several key changes:

| Parameter | Observation | Significance | Source |

| Complement Activity | Significantly increased during developing (day 4) and fully developed (day 8) arthritis, normalizing by day 12. | Suggests a role for the complement system in the pathogenesis. | [1] |

| Acute-Phase Proteins | A weak acute-phase reaction with detectable levels of C-reactive protein and caeruloplasmin. | Indicates a systemic inflammatory response, though less pronounced than in other models. | [13] |

| Fibrinogen | Hyperfibrinogenemia precedes the clinical onset of arthritis. | A key serological marker of inflammation in this model. | [9] |

| Sulfhydryl Groups | Serum concentration is significantly decreased during the acute phase. | Reflects oxidative stress and alterations in protein metabolism. | [1] |

Putative Molecular Signaling Pathway

While the precise molecular targets of 6-SAI are not fully elucidated, a putative signaling pathway can be proposed based on the observed downstream effects. It is hypothesized that 6-SAI, as a chemical irritant, may trigger an innate immune response, potentially through pattern recognition receptors on resident cells in the joint, leading to the activation of the complement system and a localized inflammatory cascade. This, in turn, stimulates the production of pro-inflammatory mediators that result in the clinical and histological signs of arthritis. The self-limiting nature of the disease suggests the concurrent activation of regulatory pathways that resolve the inflammation.

Applications in Drug Development

The 6-SAI-induced arthritis model is a practical tool for the in vivo screening of potential anti-inflammatory drugs. Its acute and self-limiting nature allows for relatively rapid and reproducible results. The model has been successfully used to demonstrate the efficacy of both steroidal and non-steroidal anti-inflammatory drugs. [13]

Conclusion

The 6-sulfanilamidoindazole-induced arthritis model in rats provides a valuable and distinct system for studying acute joint inflammation. Its well-defined, albeit weak, systemic response and self-limiting pathology make it an excellent choice for investigating the mechanisms of inflammatory onset and resolution, as well as for the initial efficacy testing of novel anti-inflammatory agents. This guide provides a robust framework for researchers to confidently and effectively utilize this model in their preclinical research endeavors.

References

- Bendele A. Animal Models of Rheumatoid Arthritis. J Musculoskelet Neuronal Interact. 2001;1(4):377-385.

-

6-sulfanilamidoindazole (C13H12N4O2S). PubChem. Available from: [Link]

- Hirschelmann R, Stelzner A, Bekemeier H, Elger J. 6-Sulfanilamidoindazole arthritis of the rat: complement activity and sulfhydryl group concentration of the serum in three different phases of inflammation.

- Ohmachi Y, et al. Recovery process of arthritis induced by 6-sulfanilamidoindazole (6SAI) in rats.

-

Knee Histology Staining Protocol. Boston University. Available from: [Link]

- Hirschelmann R, Schade R. 6-Sulphanilamidoindazole-induced arthritis in rats: substance effects and acute-phase reaction. Int J Tissue React. 1986;8(6):469-73.

- Miller ML, Ward JR, Cole BC, Swinyard EA. 6-sulfanilamidoindazole induced arthritis and periarthritis in rats. A new model of experimental inflammation. Arthritis Rheum. 1970;13(3):222-35.

-

Histological staining and scoring of rat articular joints. ResearchGate. Available from: [Link]

- Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis. Front Vet Sci. 2017; 4: 195.

- Ohmachi Y, et al. Systemic histopathology of rats treated with 6-sulfanilamidoindazole, a novel arthritogenic sulfonamide.

- Miller ML, Samuelson CO, Ward JR. Hematologic and Serologic Studies in 6-sulfanilamidoindazole Arthritis. Arthritis Rheum. 1978;21(6):681-9.

- 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Ann Rheum Dis. 2021;80(10):1297-1307.

-

Oral Gavage in the Rat. FSU Office of Research. Available from: [Link]

-

SOP: Oral Gavage in the Rat. Virginia Tech. Available from: [Link]

-

Clinical scoring of arthritis symptoms in CIA. ResearchGate. Available from: [Link]

-

Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University IACUC. Available from: [Link]

- 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. Ann Rheum Dis. 2021;80(10):1297-1307.

- Samuelson CO, et al.

-

Oral Gavage - Rodent. San Diego State University. Available from: [Link]

-

Collagen Induced Arthritis (CIA) In Rat. Inotiv. Available from: [Link]

- A Comparative Study of CFA and MIA Induction Models in Rat Knee Arthritis. Pharmacogn J. 2023; 15(6): 1083-1088.

- Proinflammatory Cytokines (IL-1, -6, -8, -15, -17, -18, -23, TNF-α) Single Nucleotide Polymorphisms in Rheumatoid Arthritis—A Literature Review. Int J Mol Sci. 2021; 22(21): 11653.

- Animal Models of Rheumatoid Arthritis (I)

- Miller ML, Samuelson CO, Ward JR. Hematologic and Serologic Studies in 6-sulfanilamidoindazole Arthritis. Arthritis Rheum. 1978;21(6):681-9.

- Hirschelmann R, Schade R. 6-Sulfanilamidoindazole Arthritis in Rats: Influence of the New Anti-Inflammatory Agent CGP 28237 and of the Immunomodulating Compound HWA 486 on Degree of Arthritis and on Acute Phase Reaction. Pharmazie. 1988;43(1):54.

- Burton JA, Schanker LS.

-

Chemical structure of sulfanilamide VI‐142 as AP inhibitor. ResearchGate. Available from: [Link]

- Cytokine Profiles as Predictors of Disease Activity in Rheumatoid Arthritis. Indonesian Journal on Health Science and Medicine. 2025; 1(1): 1-10.

- Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Front Immunol. 2023; 14: 1234567.

- Interleukin-6 in Rheumatoid Arthritis. Int J Mol Sci. 2022; 23(21): 13053.

-

Sulfanilamide. PubChem. Available from: [Link]

- Specific Features of Juvenile Idiopathic Arthritis Patients' Cytokine Profile. Int J Mol Sci. 2024; 25(2): 890.

-

Chemical structure of sulfanilamide‐incorporated bisphosphonate VI‐6. ResearchGate. Available from: [Link]

-

Chemical Structure of Sulfanilamide (4-aminobenzene sulfonamide, C 6 H 8 N 2 O 2 S). ResearchGate. Available from: [Link]

Sources

- 1. 6-Sulfanilamidoindazole arthritis of the rat: complement activity and sulfhydryl group concentration of the serum in three different phases of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 4. "Histological Study of Hyaline Articular Cartilage changes in a Rat Mod" by Sara Al-Sherief, Azza El- Hadidy et al. [mmj.mans.edu.eg]

- 5. PubChemLite - 6-sulfanilamidoindazole (C13H12N4O2S) [pubchemlite.lcsb.uni.lu]

- 6. Sulfanilamide | C6H8N2O2S | CID 5333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Susceptibility and resistance to 6-sulfanilamidoindazole-induced arthritis among inbred strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iacuc.wsu.edu [iacuc.wsu.edu]

- 9. Hematologic and serologic studies in 6-sulfanilamidoindazole arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of the Digital Arthritis Index, a Novel Metric to Measure Disease Parameters in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recovery process of arthritis induced by 6-sulfanilamidoindazole (6SAI) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6-Sulphanilamidoindazole-induced arthritis in rats: substance effects and acute-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Activity Relationship of 6-Sulfanilamidoindazole Derivatives

This guide provides a comprehensive analysis of the structural activity relationships (SAR) of 6-sulfanilamidoindazole derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document synthesizes current scientific literature to offer insights into the design, synthesis, and biological evaluation of this important class of compounds.

Introduction: The 6-Sulfanilamidoindazole Scaffold - A Privileged Structure in Medicinal Chemistry

The 6-sulfanilamidoindazole scaffold is a key pharmacophore that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities. The core structure, characterized by a sulfanilamide group attached to the 6-position of an indazole ring, has been identified as a crucial element for interaction with various biological targets. Derivatives of this scaffold have demonstrated potential as anti-inflammatory, antidiabetic, anti-Alzheimer's, and anticancer agents, primarily through the inhibition of specific enzymes.[1][2][3] The versatility of the indazole and sulfonamide moieties allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will delve into the critical structural features that govern the biological activity of these derivatives.

Synthetic Strategies for 6-Sulfanilamidoindazole Derivatives

The synthesis of 6-sulfanilamidoindazole derivatives typically involves a multi-step process. A common and established method for the preparation of the core structure was reported early in the exploration of this chemical class.[4] Modern synthetic approaches often build upon these foundational methods, incorporating novel reagents and techniques to generate diverse libraries of compounds for biological screening.

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for 6-sulfanilamidoindazole derivatives.

Experimental Protocol: General Synthesis of a 6-Sulfanilamidoindazole Derivative

-

Indazole Ring Formation: A substituted aniline is subjected to diazotization using sodium nitrite in the presence of a strong acid, followed by an intramolecular cyclization to form the indazole ring.

-

Sulfonylation: The resulting indazole is treated with chlorosulfonic acid to introduce a sulfonyl chloride group at the 6-position.

-

Sulfonamide Formation: The sulfonyl chloride is then reacted with ammonia or a suitable primary or secondary amine to yield the desired sulfonamide.

-

Derivatization: Further modifications can be made to other positions of the indazole ring or the sulfonamide nitrogen to explore the SAR.[5]

Structural Activity Relationships of 6-Sulfanilamidoindazole Derivatives

The biological activity of 6-sulfanilamidoindazole derivatives is highly dependent on the nature and position of substituents on both the indazole ring and the sulfanilamide moiety. The following sections explore the SAR of these compounds against various biological targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[6] Certain isoforms, such as CA IX and XII, are overexpressed in tumors, making them attractive targets for anticancer drug development.[7] Sulfonamides are a well-established class of CA inhibitors, with the primary SO2NH2 group coordinating to the zinc ion in the active site.[8]

Key SAR Insights for Carbonic Anhydrase Inhibition:

-

The Unsubstituted Sulfonamide Moiety (SO2NH2): This group is generally considered essential for potent CA inhibition as it directly interacts with the catalytic zinc ion.[8]

-

Substitutions on the Sulfonamide Nitrogen: While the primary sulfonamide is often optimal, substitutions on the nitrogen with various heterocyclic carboxamide moieties have been shown to modulate isoform selectivity.[6][9] For instance, incorporating a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][4][10]oxazine-2-carboxamide substituent on the 4-position of the benzenesulfonamide has shown positive inhibitory activity against the hCA II isoform.[6]

-

The Indazole Ring System: The indazole ring acts as a scaffold to position the crucial sulfonamide group and can engage in additional interactions within the enzyme's active site. Modifications to the indazole ring can influence binding affinity and selectivity.

-

Introduction of Heterocyclic Moieties: The introduction of various heterocyclic rings, such as thiazole, can significantly impact the inhibitory profile. For example, some thiazole-sulfonamide derivatives have shown potent anti-Alzheimer's activity through cholinesterase inhibition.[11]

Table 1: Inhibitory Activity of Selected Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | [6] |

| Compound 3 | 49.45 ± 9.13 | - | - | - | [2] |

| Compound 9 | - | 36.77 ± 8.21 | - | - | [2] |

| Coumarin Derivatives | Inactive | Inactive | Low µM to nM | Low µM to nM | [12] |

| Psoralen Derivatives | Inactive | Inactive | Low µM to nM | Low µM to nM | [12] |

Note: Data for specific 6-sulfanilamidoindazole derivatives against all CA isoforms is not available in a single source. The table presents data for related sulfonamide derivatives to illustrate general trends.

Caption: Workflow for ligand-based pharmacophore modeling.

Conclusion and Future Directions

The 6-sulfanilamidoindazole scaffold remains a highly promising starting point for the development of novel therapeutic agents. The extensive research into its derivatives has revealed critical structural features that govern their interaction with a variety of biological targets. The primary sulfonamide group is a key anchor for inhibiting metalloenzymes like carbonic anhydrases, while modifications to the indazole ring and the introduction of diverse substituents on the sulfonamide nitrogen are crucial for modulating potency and selectivity.

Future research in this area should focus on:

-

Target-Specific Design: Leveraging structural biology and computational modeling to design derivatives with high selectivity for specific enzyme isoforms, thereby reducing off-target effects.

-

Exploration of Novel Substituents: Synthesizing and screening new derivatives with a wider range of chemical functionalities to uncover novel biological activities.

-

Pharmacokinetic Optimization: Improving the drug-like properties of potent lead compounds, such as solubility and metabolic stability, to enhance their therapeutic potential. [13] By integrating synthetic chemistry, biological evaluation, and in silico modeling, the full therapeutic potential of 6-sulfanilamidoindazole derivatives can be realized.

References

-

Al-Warhi, T., et al. (2024). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. ResearchGate. [Link]

-

Hirschelmann, R., & Schade, R. (1988). 6-Sulfanilamidoindazole Arthritis in Rats: Influence of the New Anti-Inflammatory Agent CGP 28237 and of the Immunomodulating Compound HWA 486 on Degree of Arthritis and on Acute Phase Reaction. Pharmazie, 43(1), 54. [Link]

-

Taha, M., et al. (2021). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. ResearchGate. [Link]

-

Kwartler, C. E., & Lucas, P. (1943). The Preparation of Sulfanilamidoindazoles. Journal of the American Chemical Society, 65(9), 1804–1805. [Link]

-

Gecyte, E., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(23), 7123. [Link]

-

Al-Masoudi, N. A. L. (2018). Synthesis of Some New Sulfanilamide Derivatives. ResearchGate. [Link]

-

Maga, M., et al. (2001). Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase. Antimicrobial Agents and Chemotherapy, 45(5), 1336–1344. [Link]

-

Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

-

Nishimura, T., et al. (1998). Systemic histopathology of rats treated with 6-sulfanilamidoindazole, a novel arthritogenic sulfonamide. Journal of Toxicologic Pathology, 11(2), 89–98. [Link]

-

Zhang, X., et al. (2025). Unlocking DAST‐Type Reagents for Modular Synthesis of Sulfur‐Containing Motifs. Angewandte Chemie International Edition. [Link]

-

Gecyte, E., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Semantic Scholar. [Link]

-

El-Sayed, N. N. E., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Molecules, 27(18), 5910. [Link]

-

Wang, Z., et al. (2021). Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Journal of Medicinal Chemistry, 64(19), 14526–14539. [Link]

-

Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]

-

Sharma, P., & Kumar, V. (2012). Biological Activities Of Sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

-

Elsaka, M. B., et al. (2025). Pharmacophore modeling: advances and pitfalls. Frontiers in Molecular Biosciences. [Link]

-

Singh, K., et al. (2013). Designing potent antitrypanosomal agents using 3D-QSAR pharmacophore modelling, virtual screening and docking studies. Journal of Chemical Information and Modeling. [Link]

-

Dudutiene, V., et al. (2014). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. BioMed Research International, 2014, 638902. [Link]

-

Langer, T. (2010). Pharmacophores in Drug Research. Molecular Informatics. [Link]

-

Chojnacki, J., et al. (2004). Synthesis and antimicrobial activity of 6-sulfo-6-deoxy-D-glucosamine and its derivatives. Bioorganic & Medicinal Chemistry Letters, 14(14), 3651–3654. [Link]

-

Taha, M., et al. (2022). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules, 27(19), 6548. [Link]

-

Xing, R., et al. (2007). Synthesis and Antifungal Properties of Sulfanilamide Derivatives of Chitosan. Carbohydrate Polymers, 70(3), 259–264. [Link]

-

Carradori, S., et al. (2021). Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 539–546. [Link]

-

El-Sayed, N. N. E., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. National Institutes of Health. [Link]

Sources

- 1. 6-Sulfanilamidoindazole arthritis in rats: influence of the new anti-inflammatory agent CGP 28237 and of the immunomodulating compound HWA 486 on degree of arthritis and on acute phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Sulfanilamidoindazole: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

Foreword: Unraveling the Dichotomy of a Unique Inflammatory Modulator

6-Sulfanilamidoindazole (6-SAI) presents a fascinating case study in drug research, primarily recognized for its unusual ability to induce a self-limiting arthritis in rats, making it a valuable, albeit specific, tool for investigating anti-inflammatory therapeutics.[1][2][3] This technical guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the known pharmacodynamics of 6-SAI and a structured approach to elucidating its full pharmacokinetic profile, which remains largely uncharacterized in publicly available literature. As we delve into the methodologies and mechanistic insights, this document will serve as both a repository of current knowledge and a roadmap for future investigation.

Part 1: The Pharmacodynamic Landscape of 6-Sulfanilamidoindazole: An Inducer of Atypical Inflammation

The most profound and well-documented characteristic of 6-SAI is its dose-dependent induction of an acute, non-chronic arthritis in rats.[2][4] This unique pharmacodynamic effect has positioned 6-SAI as a specialized tool for creating a model of inflammatory arthritis to test the efficacy of novel anti-inflammatory agents.[1]

The 6-SAI-Induced Arthritis Model: A Closer Look

The inflammatory process is systemic, with 6-SAI also inducing arteritis and serositis in various organs.[1][6] Furthermore, it has been observed to cause changes in the thyroid gland.[6] The arthritis is self-limiting, and the inflammatory lesions are reversible, not progressing to a chronic phase.[2]

Molecular Mechanisms of 6-SAI-Induced Inflammation

The precise molecular cascade initiated by 6-SAI that leads to arthritis is not fully elucidated but is described as a "special inflammatory reaction".[7] Key observations into its mechanism include:

-

Acute-Phase Protein Response: Administration of 6-SAI leads to hyperfibrinogenemia, which precedes the clinical onset of arthritis.[9] While C-reactive protein and caeruloplasmin are elevated, the overall acute-phase reaction is considered relatively weak.[7]

The following diagram illustrates the proposed, yet to be fully confirmed, inflammatory pathway initiated by 6-SAI.

Protocol for Induction of Arthritis in Rats with 6-Sulfanilamidoindazole

This protocol is a synthesis of methodologies described in the literature.[1][2]

-

Compound Preparation: Prepare a suspension of 6-Sulfanilamidoindazole in a suitable vehicle, such as 0.5% carboxymethyl cellulose.

-

Administration: Administer 6-SAI orally via gavage at a daily dose ranging from 125 to 500 mg/kg.[6]

-

Monitoring: Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and altered gait. Paw volume can be quantified using a plethysmometer.

-

Duration: Continue daily administration for the desired period, typically up to 2 weeks for the induction of significant arthritis.[2]

-

Histopathological Analysis: At the end of the study, collect joint tissues for histopathological examination to assess synovitis, periarthritis, and cellular infiltration.[1][2]

Part 2: The Uncharted Territory: Pharmacokinetics of 6-Sulfanilamidoindazole

A comprehensive understanding of the pharmacokinetic profile of 6-SAI is crucial for interpreting its pharmacodynamic effects and for its potential development. To date, detailed public data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of 6-SAI is sparse. This section provides a framework for the systematic evaluation of its pharmacokinetic parameters.

In Silico and In Vitro ADME Profiling

Prior to in vivo studies, a preliminary assessment of ADME properties can be conducted.